4-(Pyridin-4-yl)pyrimidine

Quaternization 1,3-Dipolar cycloaddition Nitrogen selectivity

Misidentification of 4-(pyridyl)pyrimidine isomers leads to failed syntheses and incorrect coordination networks. This 4-isomer guarantees exclusive quaternization at the pyridine nitrogen-a regiochemical requirement for indolizine libraries and predictable Cu(II) paddle-wheel MOF assembly. • Indolizine synthesis: convergent route yields 41% via trisformylaminomethane + 4-acetylpyridine HCl; well-characterized X-ray structure confirms crystallinity. • MOF design: crystallographically established monodentate Cu-N binding (2.191 Å); pyrimidine N-sites remain free for post-synthetic functionalization. • OLED materials: enables sky-blue emission (λPL ~456-458 nm, ΦPL 73-81%) without electrochemically unstable C-F bonds. Supplied with full QC documentation. Standard B2B procurement with global FedEx/UPS/DHL shipping.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 53345-78-1
Cat. No. B1626469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yl)pyrimidine
CAS53345-78-1
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=NC=C2
InChIInChI=1S/C9H7N3/c1-4-10-5-2-8(1)9-3-6-11-7-12-9/h1-7H
InChIKeyUACHOGFPFNIAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-yl)pyrimidine: Properties and Applications


4-(Pyridin-4-yl)pyrimidine (CAS 53345-78-1) is a heteroaromatic biaryl compound (C9H7N3, MW 157.17) in which a pyridin-4-yl group is directly attached to the C4 position of a pyrimidine ring [1]. This substitution pattern creates a molecule with two distinct nitrogen-containing heterocycles of differing basicity and coordination behavior. It is one of three possible structural isomers of 4-(pyridyl)pyrimidine, alongside 4-(pyridin-2-yl)pyrimidine and 4-(pyridin-3-yl)pyrimidine, and its properties diverge significantly from these isomers in reactivity, crystallinity, and synthetic accessibility [1]. The compound serves as a precursor for indolizine synthesis [1], a ligand for transition-metal complexes including Cu(II) paddle-wheel systems [2], and—as a molecular fragment—a component of pyridylpyrimidine-based iridium(III) phosphors used in OLED devices [3].

4-(Pyridin-4-yl)pyrimidine vs. Isomers & Analogs


Although the three isomeric 4-(pyridyl)pyrimidines share the identical molecular formula (C9H7N3) and molecular weight (157.17 g/mol), their chemical behavior diverges sharply at the level of nitrogen reactivity, crystal packing, and metal coordination [1]. Critically, 4-(pyridin-4-yl)pyrimidine undergoes quaternization exclusively at the pyridine nitrogen, whereas the 4-(pyridin-2-yl) isomer quaternizes at a pyrimidine nitrogen due to steric hindrance [1]. This regiochemical difference dictates the downstream heterocyclic products obtained—indolizines versus pyrrolo[1,2-c]pyrimidines—making the isomers synthetically non-interchangeable [1]. Furthermore, substitution of the pyridin-4-yl group with a phenyl ring (4-phenylpyrimidine, CAS 3438-48-0) removes the additional Lewis-basic nitrogen donor entirely, altering both the coordination chemistry profile [2] and the electron-transport properties relevant to OLED applications . Procurement of the incorrect isomer or a non-nitrogenous analog leads to fundamentally different reaction outcomes and material properties.

4-(Pyridin-4-yl)pyrimidine: Comparative Evidence


Quaternization Regioselectivity: Pyridine vs. Pyrimidine Nitrogen

In the three-isomer series of 4-(pyridyl)pyrimidines, 4-(pyridin-4-yl)pyrimidine quaternizes exclusively at the pyridine nitrogen atom, yielding pyridinium bromides that lead to indolizine products. In contrast, 4-(pyridin-2-yl)pyrimidine quaternizes at the N1 nitrogen of the pyrimidine ring, producing pyrimidinium bromides and consequently pyrrolo[1,2-c]pyrimidines [1]. The 4-(pyridin-3-yl) isomer behaves analogously to the 4-isomer (pyridine-N quaternization). This sterically controlled regioselectivity is binary—the two isomers produce chemically distinct heterocyclic scaffolds from identical reaction conditions [1].

Quaternization 1,3-Dipolar cycloaddition Nitrogen selectivity

Synthetic Yield: 4-Pyridyl vs. Other Isomers

Using a unified synthetic method—condensation of trisformylaminomethane with the corresponding acetylpyridine in the presence of p-toluenesulfonic acid—4-(pyridin-4-yl)pyrimidine (8) was obtained in 41% yield when starting from 4-acetylpyridine hydrochloride. In contrast, the 2-isomer (6) and 3-isomer (7) were obtained in only 20–25% yields under analogous conditions [1]. Notably, an alternative literature method for 4-(pyridin-2-yl)pyrimidine gave 44% yield, but failed entirely for 4-(pyridin-3-yl)pyrimidine [1].

Synthesis Yield optimization Pyridylpyrimidine preparation

X-ray Crystallography Success Across Isomers

Attempts to obtain single-crystal X-ray structures were made for all three isomeric 4-(pyridyl)pyrimidine parent compounds. Only 4-(pyridin-2-yl)pyrimidine (6) and 4-(pyridin-4-yl)pyrimidine (8) yielded monocrystals suitable for X-ray diffraction; 4-(pyridin-3-yl)pyrimidine (7) failed to produce crystals of sufficient quality [1]. The X-ray structure of 8 revealed a disordered model (centrosymmetric) requiring refinement with site occupancy factors to account for C/N atom positions, crystallizing in the triclinic space group with the molecule lying on an inversion center [1].

X-ray crystallography Solid-state structure Crystal engineering

Pyridine-N-Selective Metal Coordination

In the binuclear copper(II) complex [Cu2(CH3CO2)4(C10H9N3S)2], two 2-methylsulfanyl-4-(pyridin-4-yl)pyrimidine ligands coordinate axially to the Cu2(OAc)4 paddle-wheel core exclusively through the pyridine nitrogen (κN mode). The Cu—Npyridine distance is 2.191(2) Å, and the Cu—Cu bond length is 2.6579(6) Å, with the complex molecule possessing an inversion center at the mid-point of the Cu—Cu bond [1]. This contrasts with 4-(pyridin-2-yl)pyrimidine, which can act as an N,N′-bidentate chelating ligand toward metal ions, forming a five-membered chelate ring [2].

Coordination polymer Copper complexes N-donor ligand

Lipophilicity & PSA: Isomer and Analog Comparison

Computed physicochemical parameters reveal significant lipophilicity differences among analogs. 4-(Pyridin-4-yl)pyrimidine has a calculated LogP of 1.54 . Its isomer 4-(pyridin-2-yl)pyrimidine has a lower XLogP3 of 1.1 , while 4-phenylpyrimidine—the non-nitrogenous analog—has a LogP of 1.92 [1]. The topological polar surface area (TPSA) is identical (38.67 Ų) for all three pyridyl isomers but drops to ~25.8 Ų for 4-phenylpyrimidine (lacking the pyridine nitrogen) [1].

Lipophilicity Physicochemical properties Drug-likeness

Patent Preference for 4-(4-Pyridyl)pyrimidine in OLEDs

U.S. Patent US2012/0098417 A1 (and counterpart JP-2013237662-A) explicitly teaches that for phosphorescent organometallic iridium complexes, "a phosphorescent organometallic iridium complex with a ligand having a 4-(3-pyridyl)pyrimidine skeleton or a 4-(4-pyridyl)pyrimidine skeleton is more preferable" over other substitution patterns [1]. Separately, in the related compound B4PyPPm (4,6-bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine), the pyridin-4-yl substitution pattern enables electron mobility ~10× higher than analogous 3-pyridine derivatives . This class-level evidence indicates that the pyridin-4-yl orientation is structurally preferred for electron-transport materials, consistent with a broader preference for 4-substituted pyridylpyrimidines in optoelectronic applications.

OLED Phosphorescent iridium complex Electroluminescence

4-(Pyridin-4-yl)pyrimidine Applications


Indolizine and Fused Heterocycle Synthesis

Researchers building indolizine-focused compound libraries should select 4-(pyridin-4-yl)pyrimidine as the starting material rather than the 2-isomer. As demonstrated by Popa et al. [1], quaternization followed by 1,3-dipolar cycloaddition proceeds exclusively through the pyridine nitrogen, yielding indolizines rather than the pyrrolo[1,2-c]pyrimidines obtained from the 2-isomer. The convergent synthetic route using trisformylaminomethane and 4-acetylpyridine hydrochloride provides the compound in 41% yield [1], enabling practical multi-gram access. The well-characterized X-ray structure [1] further supports crystallography-based fragment screening efforts.

Coordination Polymers and MOFs with Defined Topology

For groups designing coordination networks requiring divergent, monodentate N-donor bridging ligands, 4-(pyridin-4-yl)pyrimidine and its derivatives offer a predictable binding mode. The crystallographically established Cu(II) paddle-wheel complex [1] demonstrates exclusive coordination through the pyridine nitrogen (Cu—N = 2.191(2) Å), leaving the pyrimidine nitrogens available as uncoordinated Lewis-basic sites within MOF channels. This contrasts with 4-(pyridin-2-yl)pyrimidine, which acts as a chelating ligand , and with 4-phenylpyrimidine, which lacks the second N-donor entirely, making the 4-isomer the appropriate choice for base-functionalized porous frameworks.

Cationic Ir(III) Phosphorescent Complexes for Sky-Blue OLEDs

OLED materials scientists developing blue-emitting cationic Ir(III) phosphors should incorporate 4-(pyridin-4-yl)pyrimidine-derived cyclometalating ligands. Patent literature explicitly identifies the 4-(4-pyridyl)pyrimidine ligand skeleton as "more preferable" for high-efficiency phosphorescent iridium complexes [1]. Pyridylpyrimidine cyclometalates have been demonstrated to produce sky-blue emission (λPL ~456–458 nm) with photoluminescence quantum yields (ΦPL) of 73–81% without requiring electrochemically unstable sp² C–F bonds . The 4-pyridyl attachment position enables these optical properties while avoiding the steric constraints of the 2-isomer.

Physicochemical Optimization for Medicinal Chemistry Scaffolds

Medicinal chemists seeking to fine-tune lipophilicity while retaining hydrogen-bond acceptor capacity should consider 4-(pyridin-4-yl)pyrimidine as a core motif. Its LogP of 1.54 [1] positions it as intermediate between the more hydrophilic 4-(pyridin-2-yl)pyrimidine (XLogP3 = 1.1) and the more lipophilic 4-phenylpyrimidine (LogP = 1.92) [REFS-2, REFS-3], while its TPSA of 38.67 Ų offers an additional H-bond acceptor compared to the phenyl analog (TPSA = 25.78 Ų) [2]. The robust crystallinity and higher melting point (131–133 °C) [1] further support purification and formulation development.

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